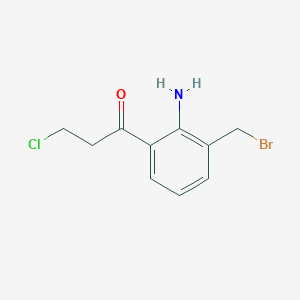
(+/-)-Narwedine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Narwedine is a chiral compound that plays a significant role in organic chemistry and medicinal chemistry. It is a key intermediate in the synthesis of galanthamine, an alkaloid used for the treatment of Alzheimer’s disease. The compound is known for its unique structure and properties, which make it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Narwedine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base. This reaction forms a Schiff base, which is then reduced to yield this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the industrial production process.
化学反应分析
Types of Reactions
(+/-)-Narwedine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(+/-)-Narwedine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: As a precursor to galanthamine, this compound is crucial in the development of treatments for neurodegenerative diseases.
Industry: The compound’s unique properties make it valuable in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (+/-)-Narwedine involves its interaction with specific molecular targets, such as enzymes involved in the biosynthesis of galanthamine. The compound’s structure allows it to bind to these enzymes, facilitating the formation of the desired product. The pathways involved in this process include various enzymatic reactions that convert this compound into galanthamine and other related compounds.
相似化合物的比较
Similar Compounds
Galanthamine: A direct derivative of (+/-)-Narwedine, used in Alzheimer’s treatment.
Lycorine: Another alkaloid with similar structural features and biological activities.
Hemanthamine: Shares structural similarities and is studied for its potential medicinal properties.
Uniqueness
This compound is unique due to its role as a key intermediate in the synthesis of galanthamine. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14?,17-/m0/s1 |
InChI 键 |
QENVUHCAYXAROT-JRZJBTRGSA-N |
手性 SMILES |
CN1CC[C@@]23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
规范 SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)
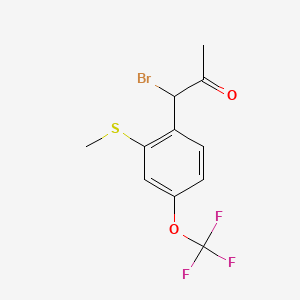
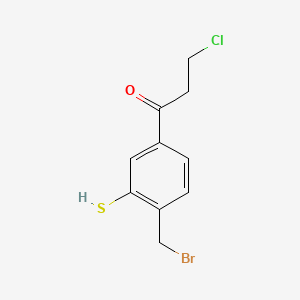



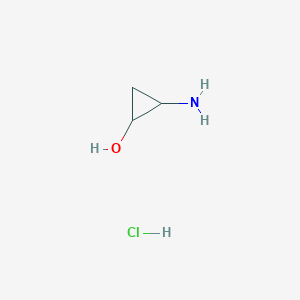

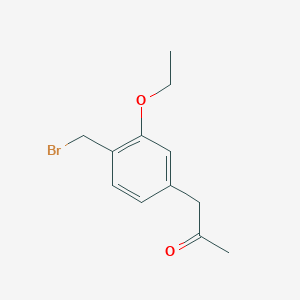
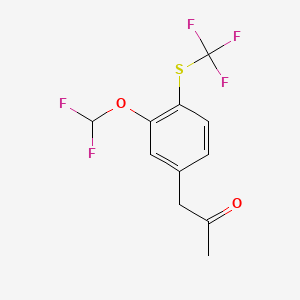
![Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14055353.png)

